molecular formula C23H15N3O4 B2431712 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034423-15-7

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2431712
CAS RN: 2034423-15-7
M. Wt: 397.39
InChI Key: AZPUFKGDLSPFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Antimicrobial Activity

Oxazolo[5,4-b]pyridine derivatives, including our compound of interest, have demonstrated antimicrobial properties . These compounds exhibit inhibitory effects against various microorganisms, making them potential candidates for developing novel antibiotics. Researchers are investigating their mechanisms of action and exploring their efficacy against drug-resistant strains.

Antitumor Potential

Studies have highlighted the antitumor activity of oxazolo[5,4-b]pyridines . These compounds show promise in inhibiting tumor growth and metastasis. Researchers are investigating their impact on cancer cell lines and animal models. Further exploration is needed to understand their precise mechanisms and optimize their therapeutic potential.

Anti-Inflammatory Properties

Oxazolo[5,4-b]pyridine derivatives exhibit pronounced anti-inflammatory effects without causing irritation to the gastrointestinal tract, unlike some acidic anti-inflammatory drugs . These compounds may serve as alternatives for managing inflammatory conditions. Researchers are studying their interactions with inflammatory pathways and evaluating their safety profiles.

Analgesic Activity

Some oxazolo[5,4-b]pyridines possess analgesic properties . These compounds could potentially alleviate pain by modulating pain receptors or pathways. Investigating their binding affinity to specific receptors and assessing their pharmacokinetics is crucial for developing effective analgesics.

Synthetic Routes

Various synthetic routes exist for accessing oxazolo[5,4-b]pyridines . Common methods involve cyclization of precursors (such as 3-amino-2-hydroxy- or 3-amino-2-halopyridines) in acidic media. Researchers continue to explore novel synthetic strategies to improve yields and diversify compound libraries.

Unexplored Derivatives

While some oxazolo[5,4-b]pyridine derivatives are well-represented in the literature, others remain unexplored . Investigating 2-aminomethyl derivatives and 4,6-disubstituted 3-aminopyridin-2(1H)-ones could reveal new therapeutic applications. Researchers are actively synthesizing and characterizing these derivatives.

Mechanism of Action

Target of Action

Similar derivatives of oxazolo[5,4-b]pyridine are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity .

Mode of Action

It is synthesized from 2-chloro-n-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide through intramolecular cyclization . This process may influence its interaction with its targets.

Biochemical Pathways

Given its potential antimicrobial, antitumor, anti-inflammatory, and analgesic activities , it can be inferred that it may interact with various biochemical pathways related to these processes.

Result of Action

Given its potential antimicrobial, antitumor, anti-inflammatory, and analgesic activities , it can be inferred that it may have a significant impact at the molecular and cellular levels.

properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O4/c1-13-17(12-18-22(24-13)30-21(26-18)14-7-3-2-4-8-14)25-20(27)16-11-15-9-5-6-10-19(15)29-23(16)28/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPUFKGDLSPFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.